molecular formula C6H7NO2 B12513372 2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)-

2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)-

Cat. No.: B12513372
M. Wt: 125.13 g/mol
InChI Key: AMQZZSZCLSVKLO-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)-, also known as ethyl 2-cyanoacrylate, is an organic compound with the molecular formula C6H7NO2. It is a colorless liquid that is commonly used as a monomer in the production of adhesives, particularly superglue. The compound is known for its rapid polymerization in the presence of moisture, which makes it an effective adhesive for a variety of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and formaldehyde in the presence of a base such as piperidine or pyridine. The reaction conditions usually involve refluxing the reactants in an organic solvent like ethanol or methanol for several hours.

Industrial Production Methods

On an industrial scale, the production of 2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- is carried out in large reactors where the reactants are continuously fed and the product is continuously removed. The reaction is typically catalyzed by a base and carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- undergoes several types of chemical reactions, including:

    Polymerization: The compound readily polymerizes in the presence of moisture to form long polymer chains.

    Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

    Polymerization: Initiated by moisture or weak bases.

    Hydrolysis: Catalyzed by acids or bases, typically carried out at room temperature.

    Addition Reactions: Carried out in the presence of nucleophiles under mild conditions.

Major Products Formed

    Polymerization: Forms poly(ethyl cyanoacrylate).

    Hydrolysis: Forms 2-cyanoacrylic acid and ethanol.

    Addition Reactions: Forms various substituted cyanoacrylates depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of tissue adhesives and wound closure materials.

    Medicine: Utilized in surgical procedures as a tissue adhesive and hemostatic agent.

    Industry: Used in the production of adhesives, sealants, and coatings.

Mechanism of Action

The primary mechanism of action of 2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- is its rapid polymerization in the presence of moisture. The compound polymerizes to form long chains of poly(ethyl cyanoacrylate), which creates a strong adhesive bond. The polymerization process involves the nucleophilic attack of water molecules on the cyanoacrylate monomer, leading to the formation of a polymer chain.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyanoacrylate: Similar in structure but has a methyl group instead of an ethyl group.

    Butyl 2-cyanoacrylate: Similar in structure but has a butyl group instead of an ethyl group.

    2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Similar in structure but has an ethoxy group instead of a cyano group.

Uniqueness

2-Propenoic acid, 3-cyano-, ethyl ester, (2Z)- is unique due to its rapid polymerization and strong adhesive properties. It is particularly effective as a tissue adhesive and in applications where a quick-setting adhesive is required.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

ethyl 3-cyanoprop-2-enoate

InChI

InChI=1S/C6H7NO2/c1-2-9-6(8)4-3-5-7/h3-4H,2H2,1H3

InChI Key

AMQZZSZCLSVKLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC#N

Origin of Product

United States

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